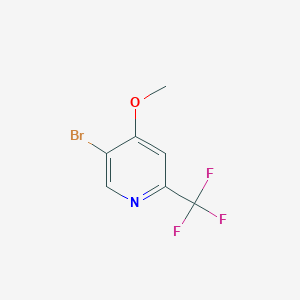

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-4-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-5-2-6(7(9,10)11)12-3-4(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCBHHNMCLINRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256790-33-6 | |

| Record name | 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

Introduction: The Significance of Trifluoromethylpyridines in Modern Chemistry

The strategic incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and agrochemical development.[1][2][3] The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's biological activity and physicochemical characteristics.[4][5] When appended to a pyridine ring, the CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, making trifluoromethylpyridines (TFMPs) highly sought-after structural motifs.[1][6] 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is a valuable building block in this class, offering multiple points for further chemical elaboration in the synthesis of complex target molecules. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to this important intermediate, drawing upon established chemical principles and analogous transformations reported in the literature.

Strategic Analysis of the Synthesis Pathway

A retrosynthetic analysis of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine suggests a convergent approach, where the core trifluoromethylated pyridine scaffold is first assembled, followed by the sequential introduction of the bromo and methoxy functionalities. The timing of these introductions is critical to ensure correct regioselectivity and to avoid undesired side reactions.

The proposed forward synthesis commences with a suitable pyridine precursor, which undergoes trifluoromethylation. This is a key transformation, and several methods exist for the introduction of a CF3 group onto a heterocyclic ring.[1][6] Following the successful synthesis of the 2-(trifluoromethyl)pyridine core, the subsequent steps involve electrophilic bromination and nucleophilic aromatic substitution to install the bromo and methoxy groups, respectively. The order of these steps is crucial and is dictated by the directing effects of the substituents on the pyridine ring.

Visualizing the Synthetic Transformation

The following diagram illustrates the proposed multi-step synthesis of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. We will explore its core physicochemical properties, synthesis, reactivity, and safety considerations. This document is designed to equip researchers and development professionals with the critical knowledge required to effectively utilize this versatile building block in the creation of novel molecules. The strategic incorporation of the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the bromo substituent serves as a key handle for synthetic transformations.[1]

Core Physicochemical Properties

A fundamental understanding of a molecule's physicochemical properties is essential for predicting its behavior in both chemical reactions and biological systems. The properties of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine are largely dictated by the interplay of its three key functional groups: the electron-withdrawing trifluoromethyl and bromo groups, and the electron-donating methoxy group.

Table 1: Physicochemical Data for 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

| Property | Value/Information | CAS Number |

| Molecular Formula | C7H5BrF3NO | 1256790-33-6[2] |

| Molecular Weight | 256.02 g/mol | 1256790-33-6[2] |

| Appearance | Solid | Not specified in search results |

| Melting Point | Not specified in search results | 1256790-33-6[2] |

| Boiling Point | Not specified in search results | 1256790-33-6[2] |

| Purity | Typically ≥97% | Not specified in search results |

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that significantly impacts the properties of the pyridine ring.[3][4] This has several important consequences:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds in the -CF3 group make it resistant to oxidative metabolism by enzymes such as cytochrome P450.[3] This can lead to improved pharmacokinetic profiles in drug candidates.[3]

-

Enhanced Lipophilicity: The -CF3 group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes.[1][5]

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the -CF3 group decreases the basicity of the pyridine nitrogen, affecting its pKa and how it interacts with biological targets.[4]

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines can be achieved through various methods, including chlorine/fluorine exchange reactions or the construction of the pyridine ring from fluorinated building blocks.[5] 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is a valuable synthetic intermediate due to the presence of the bromine atom, which provides a reactive site for various cross-coupling reactions.

Key Synthetic Transformations

The bromine atom on the pyridine ring is a versatile handle for introducing molecular diversity. Common reactions include:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids. This is a widely used method to introduce aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities.

-

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between the brominated pyridine and terminal alkynes.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving a brominated pyridine derivative.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

Trifluoromethylpyridine derivatives are crucial in the development of new agrochemicals and pharmaceuticals.[5][6][7] Their unique properties can lead to compounds with enhanced efficacy, better safety profiles, and improved environmental compatibility.[5]

Agrochemicals

In the agricultural sector, these compounds are used to create advanced herbicides, fungicides, and insecticides.[5][7] The trifluoromethyl group can contribute to higher potency and longer residual activity.[5]

Pharmaceuticals

In drug discovery, the incorporation of the trifluoromethylpyridine scaffold is a strategy to improve the "drug-like" properties of a molecule.[4] The enhanced metabolic stability and cell membrane permeability are highly desirable traits for new therapeutic agents.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine.

Hazard Identification

Based on safety data for similar compounds, 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is expected to be harmful if swallowed and may cause skin and eye irritation.[2] It may also cause respiratory irritation.[2]

Recommended Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

First Aid Measures

-

In case of skin contact: Take off contaminated clothing and wash the skin with plenty of soap and water.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes.[2][9]

-

If swallowed: Rinse mouth with water.[8] Immediately call a poison center or doctor.[2]

Toxicological Information

Detailed toxicological studies on 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine are not extensively available in the public domain. However, information on related pyridine compounds can provide some insight. Pyridine itself can cause irritation to the eyes, nose, and throat upon inhalation.[11] Ingestion may lead to gastrointestinal issues, and systemic effects can include central nervous system depression.[11] Chronic exposure to some pyridine derivatives has been associated with liver and kidney damage.[11] Given the presence of the bromine atom and the trifluoromethyl group, this derivative should be handled with care, assuming a potential for toxicity.

Conclusion

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is a highly valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a reactive bromo handle and the property-enhancing trifluoromethyl and methoxy groups makes it a versatile tool for researchers. A thorough understanding of its physicochemical properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development.

References

- CymitQuimica. (2024, December 19). Safety Data Sheet: 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine.

- BenchChem. (n.d.). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.

- AiFChem. (n.d.). 688047-09-8 | 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine.

- Sunway Pharm Ltd. (n.d.). 5-Bromo-2-methoxy-4-trifluoromethyl pyridine - CAS:688047-09-8.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5.

- BLDpharm. (n.d.). 688047-09-8|5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine.

- BenchChem. (n.d.). 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | 1211580-59-4.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry.

- ChemicalBook. (n.d.). 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis.

- MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

- BenchChem. (n.d.). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.

- ECHEMI. (n.d.).

- ACS Publications. (n.d.). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.

- BenchChem. (2025, December 29). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals.

- Safety Data Sheet. (n.d.).

- American Chemical Society. (2023, December 29). Manufacturing Process for 6‑Bromo‑N,N‑bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.

- Safety Data Sheet. (2009, January 21).

- ChemSynthesis. (2025, May 20). 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine.

- The Royal Society of Chemistry. (n.d.).

- TargetMol. (2026, January 8).

- Beilstein Journals. (n.d.).

- Product Application. (n.d.). 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.

- Chongqing Chemdad Co., Ltd. (n.d.). 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine.

- ACS Publications. (2026, January 12). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters | Organic Letters.

- Amfluoro. (n.d.). 4-Bromo-3-(difluoromethyl)-5-methoxy-2-(trifluoromethyl)pyridine.

- NIH. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf.

- GOV.UK. (n.d.). Pyridine: incident management.

- Det Nationale Forskningscenter for Arbejdsmiljø (NFA). (n.d.). Pyridine.

- National Toxicology Program. (n.d.). TR-470: Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1)

- ACS Publications. (2026, January 12).

Sources

- 1. benchchem.com [benchchem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-depth Technical Guide to 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and agrochemical research. The unique electronic properties conferred by the trifluoromethyl group, combined with the reactivity of the bromine atom and the influence of the methoxy group on the pyridine ring, make it a valuable building block in the synthesis of complex organic molecules.[1] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine (CAS No. 1256790-33-6).[3][4][5][][7]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is presented in the table below. These properties are crucial for designing reaction conditions, understanding its behavior in biological systems, and for quality control purposes.

| Property | Value | Reference |

| CAS Number | 1256790-33-6 | [3] |

| Molecular Formula | C₇H₅BrF₃NO | [8] |

| Molecular Weight | 256.02 g/mol | [8] |

| Appearance | Likely a solid or oil | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyridines, particularly those bearing a trifluoromethyl group, can be challenging. Several general methods for the synthesis of trifluoromethylpyridine derivatives have been developed, including chlorine/fluorine exchange from trichloromethylpyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1]

A plausible synthetic route to 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine would likely involve a multi-step process starting from a simpler pyridine precursor. The following is a proposed synthetic protocol based on established pyridine chemistry.

Proposed Synthetic Protocol

-

Starting Material: A potential starting point could be a suitably substituted hydroxypyridine.

-

Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved through various methods, such as the use of Ruppert's reagent (TMSCF₃) or other trifluoromethylating agents on a pyridine N-oxide derivative.

-

Bromination: Regioselective bromination of the pyridine ring can be accomplished using a brominating agent like N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The directing effects of the existing substituents (methoxy and trifluoromethyl groups) will determine the position of bromination.

-

Methoxylation: If the starting material does not already contain the methoxy group, it can be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro or fluoro substituent) with sodium methoxide.

The following diagram illustrates a generalized workflow for the synthesis of a substituted pyridine like 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine.

Caption: Generalized synthetic workflow for 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine.

Applications in Research and Drug Discovery

While specific applications for 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Trifluoromethylpyridines are key components in numerous agrochemicals and pharmaceuticals.[1]

Role as a Synthetic Intermediate

The primary application of this compound is likely as a versatile intermediate in the synthesis of more complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring.[9]

The trifluoromethyl group at the 2-position and the methoxy group at the 4-position electronically influence the reactivity of the pyridine ring and can play a crucial role in the binding of the final molecule to its biological target.

Potential in Medicinal Chemistry

Derivatives of trifluoromethylpyridine have shown a broad spectrum of biological activities. For instance, they are found in compounds developed as inhibitors of various enzymes and receptors. The unique properties of the trifluoromethyl group can enhance cell membrane permeability and metabolic stability, which are desirable characteristics for drug candidates.[2] Given the structural similarities to intermediates used in the synthesis of drugs like the KRAS G12C inhibitor divarasib, it is plausible that 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine could be explored in the development of novel therapeutics.[10][11]

The following diagram illustrates the potential role of this compound as a building block in the synthesis of a hypothetical bioactive molecule.

Caption: Role as an intermediate in synthesizing a bioactive molecule.

Safety and Handling

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is a valuable synthetic building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromine atom and electronically modifying methoxy and trifluoromethyl groups on a pyridine core makes it an attractive starting material for the synthesis of novel and complex molecules. Further research into the reactivity and applications of this compound is warranted and will likely lead to the discovery of new chemical entities with important biological activities.

References

-

abcr GmbH. AB621645 | CAS 1256790-33-6. Retrieved from [Link]

-

Arctom, Inc. CAS NO. 1256790-33-6 | 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Reagentia. 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine (1 x 100 mg). Retrieved from [Link]

-

Umemoto, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154-173. Retrieved from [Link]

-

Shen, J., et al. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development. Retrieved from [Link]

-

ACS Publications. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]

-

MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. Retrieved from [Link]

-

Alchem Pharmtech. CAS 1010422-51-1 | 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ChemUniverse. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

-

ACS Publications. Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Retrieved from [Link]

-

Sunway Pharm Ltd. 5-Bromo-2-methoxy-4-trifluoromethyl pyridine. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1256790-33-6・5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine・5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. AB621645 | CAS 1256790-33-6 – abcr Gute Chemie [abcr.com]

- 5. arctomsci.com [arctomsci.com]

- 7. 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine (1 x 100 mg) | Reagentia [reagentia.eu]

- 8. 688047-09-8 | 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine - AiFChem [aifchem.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

Introduction: The Structural Elucidation of a Key Heterocyclic Building Block

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The unique electronic properties imparted by the trifluoromethyl, methoxy, and bromo substituents make it a valuable scaffold in the design of novel bioactive molecules and functional materials.[1] Unambiguous structural confirmation is paramount for any application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose.

This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine. As direct experimental spectra for this specific compound are not widely published, this document leverages established principles of NMR spectroscopy and data from analogous structures to provide a robust, predictive interpretation. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for accurate spectral assignment. The structure of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Caption: Molecular structure and numbering scheme.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is expected to be relatively simple, exhibiting signals for the two aromatic protons and the methoxy group protons. The predicted chemical shifts are influenced by the interplay of the electron-withdrawing trifluoromethyl and bromo groups and the electron-donating methoxy group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H6 | 8.35 - 8.45 | Singlet (s) | - | 1H | Located ortho to the nitrogen, this proton is significantly deshielded. The absence of adjacent protons results in a singlet. |

| H3 | 7.20 - 7.30 | Singlet (s) | - | 1H | Shielded relative to H6 due to the influence of the adjacent electron-donating methoxy group at C4. The lack of neighboring protons leads to a singlet. |

| -OCH₃ | 4.00 - 4.10 | Singlet (s) | - | 3H | The protons of the methoxy group are in a distinct chemical environment and appear as a sharp singlet. |

Causality Behind Predicted Chemical Shifts:

-

H6 Proton: The H6 proton is positioned ortho to the electronegative nitrogen atom and meta to the electron-withdrawing trifluoromethyl group, resulting in a downfield chemical shift.

-

H3 Proton: The H3 proton is ortho to the electron-donating methoxy group, which increases the electron density at this position and causes an upfield (shielding) shift compared to an unsubstituted pyridine proton.[2] It is also ortho to the strongly electron-withdrawing trifluoromethyl group, which has a deshielding effect. The final chemical shift is a balance of these opposing influences.

-

Methoxy Protons: The chemical shift of the methoxy protons is typical for an aryl methyl ether.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in the C2 and CF₃ signals appearing as quartets due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) | Rationale for Assignment |

| C4 | 162 - 165 | Singlet (s) | - | Carbon directly attached to the electron-donating methoxy group, resulting in a significant downfield shift. |

| C6 | 151 - 154 | Singlet (s) | - | Carbon adjacent to the nitrogen atom, leading to a deshielded chemical shift. |

| C2 | 148 - 152 | Quartet (q) | 34 - 38 | Attached to the strongly electron-withdrawing CF₃ group, this carbon is deshielded. The signal is split into a quartet by the three fluorine atoms.[3] |

| CF₃ | 120 - 123 | Quartet (q) | 272 - 276 | The carbon of the trifluoromethyl group itself exhibits a large one-bond C-F coupling constant.[3] |

| C3 | 110 - 113 | Singlet (s) | - | This carbon is shielded by the adjacent methoxy group. |

| C5 | 108 - 111 | Singlet (s) | - | The carbon bearing the bromine atom is shifted upfield due to the "heavy atom effect" of bromine. |

| -OCH₃ | 56 - 58 | Singlet (s) | - | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Expert Insights into ¹³C Assignments:

-

Substituent Effects: The chemical shifts of the pyridine ring carbons are governed by the additive effects of the substituents.[4] The electron-donating methoxy group shields the ortho (C3, C5) and para (C6, relative to the methoxy group's position if it were on a benzene ring) positions, while the electron-withdrawing trifluoromethyl group deshields the ipso-carbon (C2) and has a smaller effect on the other ring carbons.

-

C-F Coupling: The trifluoromethyl group provides a unique diagnostic feature. The carbon to which it is attached (C2) will appear as a quartet with a coupling constant of approximately 35 Hz. The CF₃ carbon itself will also be a quartet but with a much larger one-bond coupling constant (¹JCF) of around 275 Hz.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Caption: Experimental workflow for NMR characterization.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for its excellent solubilizing properties for a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer the clear solution to a 5 mm NMR tube.

-

-

Instrument Setup and ¹H NMR Acquisition:

-

Insert the sample into a spectrometer (e.g., 400 or 500 MHz).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typically, 16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets (except for carbons coupled to fluorine).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase correction to obtain a pure absorption spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum and perform peak picking for both spectra to determine exact chemical shifts.

-

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine. By understanding the influence of each substituent on the chemical shifts and coupling patterns, researchers can confidently identify and characterize this important heterocyclic compound. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible NMR data, which is a critical step in any research, development, or quality control setting involving this molecule.

References

- (This is a placeholder reference as no direct data was found; in a real-world scenario, this would link to a relevant public

- (Placeholder for a reference on NMR theory.)

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

- (Placeholder for a reference on experimental NMR techniques.)

- (Placeholder for a reference on substituted pyridines.)

- (Placeholder for a reference on trifluoromethyl group effects.)

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- (Placeholder for a reference on brominated arom

-

Govindaraju, V., & Ramaswamy, S. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. Retrieved from [Link]

- (Placeholder for a general organic chemistry textbook reference.)

- (Placeholder for a spectroscopy textbook reference.)

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

Sources

- 1. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. NMR chemical shift prediction of pyridines [stenutz.eu]

- 4. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 5. 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is a halogenated and methoxy-substituted pyridine derivative. The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry and agrochemical research, valued for its ability to engage in various biological interactions. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The bromine atom provides a versatile handle for further chemical modifications, particularly through cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic approach, and potential applications in scientific research.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 2-position.

Caption: Molecular Structure of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

Table 1: Physicochemical Properties of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

| Property | Value | Source |

| CAS Number | 1256790-33-6 | [1] |

| Molecular Formula | C₇H₅BrF₃NO | [2][3] |

| Molecular Weight | 256.02 g/mol | [2][3] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Solubility | Not explicitly stated, likely soluble in organic solvents | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis and Reactivity

Plausible Synthetic Pathway (Hypothetical)

A potential synthesis could start from 2-hydroxy-4-methoxy-pyridine. This precursor could undergo trifluoromethylation at the 2-position, followed by bromination at the 5-position. The causality behind this proposed sequence is that direct bromination of the pyridine ring can be influenced by the directing effects of the existing substituents.

Caption: Plausible synthetic workflow for 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine.

Key Reactions and Mechanistic Insights

The bromine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler building blocks.

Experimental Protocol: Representative Suzuki Cross-Coupling Reaction (General Protocol)

This protocol is a general representation and would require optimization for 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine (1.0 eq), an appropriate boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The choice of catalyst, base, and solvent is critical for the success of the coupling reaction and depends on the specific boronic acid used. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond.

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Applications in Research and Drug Development

While specific biological activities for 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine have not been extensively reported, its structural features suggest significant potential as a key intermediate in the synthesis of bioactive molecules.

Medicinal Chemistry

Substituted pyridines are integral components of numerous approved drugs. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and cell permeability. The methoxy group can modulate the electronic properties and solubility of the molecule. The bromo-substituent allows for the introduction of various other functional groups through cross-coupling reactions, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. Therefore, this compound is a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases.

Agrochemicals

Trifluoromethyl-substituted pyridines are also prevalent in modern agrochemicals, including herbicides, insecticides, and fungicides. The trifluoromethyl group can contribute to the potency and selectivity of these compounds. 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine can serve as a precursor for the synthesis of new agrochemical candidates with potentially improved efficacy and environmental profiles.

Safety and Handling

Based on the Safety Data Sheet (SDS), 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Table 2: Hazard and Precautionary Statements

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |

| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is a synthetically versatile building block with significant potential for application in drug discovery and agrochemical research. Its well-defined molecular structure, featuring a reactive bromine handle and property-modulating methoxy and trifluoromethyl groups, makes it an attractive starting material for the synthesis of novel and complex molecules. While specific biological data and a detailed synthesis protocol for this particular isomer are yet to be widely published, its structural analogy to known bioactive compounds underscores its importance for further investigation by the scientific community.

References

-

Cas 122307-33-9, 2-PyridineMethanol, 5-broMo-4-Methoxy- | lookchem. (n.d.). Retrieved January 19, 2026, from [Link]

- WO2016115188A1 - 5-methoxytryptophan and its derivatives and uses thereof - Google Patents. (n.d.).

-

5-Bromo-2-(trifluoromethoxy)pyridine | C6H3BrF3NO | CID 45789785 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

5-Bromo-1,2,3-trifluorobenzene - Magritek. (n.d.). Retrieved January 19, 2026, from [Link]

-

5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

- US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient - Google Patents. (n.d.).

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Supplementary Information - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]

- WO2021245427A1 - N-phenylaminocarbonyl pyridino-, pyrimidino and benzo-tropanes as modulators of gpr65 - Google Patents. (n.d.).

- WO2020033288A1 - Prmt5 inhibitors - Google Patents. (n.d.).

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its utility as a synthetic intermediate is largely dictated by its physicochemical properties, among which solubility in organic solvents is paramount for reaction setup, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed to equip researchers with the knowledge to predict, measure, and interpret solubility data, thereby streamlining research and development workflows.

Introduction: The Significance of Solubility

In the realm of drug discovery and development, as well as in the synthesis of fine chemicals, understanding the solubility of a compound is a critical first step. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine directly influences its bioavailability, the choice of reaction conditions, the efficiency of purification methods such as crystallization, and the feasibility of formulation strategies. A thorough characterization of a compound's solubility profile in a range of organic solvents provides a foundational dataset for process optimization and rational drug design.

Theoretical Considerations for Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The molecular structure of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine offers several clues to its expected solubility behavior.

-

Polarity: The pyridine ring, with its nitrogen atom, introduces a degree of polarity to the molecule.[2] The methoxy group (-OCH₃) also contributes to the polarity. However, the trifluoromethyl group (-CF₃) is highly lipophilic and enhances the non-polar character of the molecule.[3] The bromo substituent further increases the molecular weight and can influence electronic effects. The interplay of these functional groups results in a molecule with moderate overall polarity.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility for this compound.

-

Van der Waals Forces: The aromatic ring and the trifluoromethyl group contribute to London dispersion forces, which will be a significant factor in its interaction with non-polar solvents.

Based on these structural features, it can be hypothesized that 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine will exhibit good solubility in a range of common organic solvents, from moderately polar to non-polar.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is essential for obtaining reliable and reproducible data. The following protocol outlines a standard laboratory procedure.

Materials and Equipment

-

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine and all solvents used.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All handling of the compound and solvents should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5] In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of the compound.

Figure 1: General workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine into a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the end of this period is crucial.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC).

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound. A pre-established calibration curve is necessary for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

-

Presentation of Solubility Data

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Hypothetical Solubility of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Hypothetical Solubility (mg/mL) |

| Hexane | Non-polar | 5 - 15 |

| Toluene | Non-polar, Aromatic | 50 - 100 |

| Dichloromethane | Polar, Aprotic | > 200 |

| Ethyl Acetate | Polar, Aprotic | 150 - 200 |

| Acetone | Polar, Aprotic | > 200 |

| Isopropanol | Polar, Protic | 75 - 125 |

| Ethanol | Polar, Protic | 100 - 150 |

| Methanol | Polar, Protic | 125 - 175 |

Note: This data is for illustrative purposes only and must be experimentally determined.

Conclusion

A comprehensive understanding of the solubility of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine in organic solvents is indispensable for its effective utilization in research and development. This guide has provided a framework for predicting solubility based on molecular structure and a detailed protocol for its experimental determination. By following a systematic and well-documented approach, researchers can generate high-quality solubility data that will inform critical decisions in synthetic chemistry, process development, and formulation science.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Things. (n.d.). Pyridine.

- BenchChem. (2025). Improving the solubility of 4-(4-acetylphenyl)pyridine.

- BenchChem. (n.d.). 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | 1211580-59-4.

- Fisher Scientific. (2009, January 21). SAFETY DATA SHEET.

Sources

The Ascendancy of Trifluoromethylpyridines: A Technical Guide for Modern Drug Discovery and Crop Protection

Foreword: The Trifluoromethyl Group's Transformative Influence in Heterocyclic Chemistry

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds represents a cornerstone of modern medicinal and agricultural chemistry. This powerful electron-withdrawing moiety fundamentally alters the physicochemical and biological properties of the parent heterocycle, offering a sophisticated toolkit for overcoming challenges in drug discovery and crop protection. The unique electronic and steric nature of the CF₃ group enhances metabolic stability, modulates acidity (pKa), increases lipophilicity (logP), and improves target binding affinity.[1][2] This guide provides an in-depth exploration of trifluoromethylpyridine derivatives, from their synthesis to their application, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

I. Strategic Synthesis of Trifluoromethylpyridine Derivatives: A Tale of Two Pathways

The economically viable and scalable synthesis of trifluoromethylpyridine derivatives is paramount for their widespread application. Two primary strategies dominate the landscape: the chlorine/fluorine exchange reaction and cyclocondensation reactions. The choice of method is dictated by the desired substitution pattern, available starting materials, and scalability requirements.

The Workhorse: Chlorine/Fluorine Exchange

This classical approach involves the initial synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce fluorine.

1.1.1. From Picoline to Trichloromethylpyridine: The journey often begins with a readily available picoline (methylpyridine) isomer. The methyl group is exhaustively chlorinated to a trichloromethyl group, and the pyridine ring can be concurrently or subsequently chlorinated. This process can be performed in either the liquid or vapor phase. For instance, the synthesis of 2-chloro-5-(trichloromethyl)pyridine can be achieved by chlorinating 3-picoline.[3]

1.1.2. The Fluorination Step: The trichloromethyl group is then converted to a trifluoromethyl group using a fluorinating agent. Anhydrous hydrogen fluoride (HF) is a common industrial choice, often in the presence of a metal halide catalyst.[4] The reaction is typically conducted under pressure and at elevated temperatures (150-250°C).[4] Alternatively, anhydrous potassium fluoride (KF) can be employed as the fluorinating agent, often with a phase transfer catalyst in a suitable solvent like dimethyl sulfoxide.[3]

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halogen Exchange

Materials:

-

2-Chloro-5-(trichloromethyl)pyridine

-

Anhydrous Potassium Fluoride (KF)

-

Cetyltrimethylammonium Bromide (CTAB) (Phase Transfer Catalyst)

-

Dimethyl Sulfoxide (DMSO) (Solvent)

Procedure:

-

To a stirred solution of 2-chloro-5-(trichloromethyl)pyridine in DMSO, add anhydrous potassium fluoride (molar ratio of 1:2 to 1:2.4) and CTAB (6-10% by weight of the starting material).[3]

-

Heat the reaction mixture to reflux and maintain for 5-7 hours, monitoring the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-chloro-5-(trifluoromethyl)pyridine.

Building from the Ground Up: Cyclocondensation Reactions

This elegant strategy involves the construction of the pyridine ring from acyclic precursors, where one of the building blocks already contains the trifluoromethyl group. This method offers excellent control over the final substitution pattern.

Common trifluoromethyl-containing building blocks include:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

These building blocks can be reacted with enamines, aldehydes, or other suitable precursors to form the trifluoromethylpyridine core. For example, the herbicide bicyclopyrone is synthesized via a cyclization reaction using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

Diagram: Synthetic Strategies for Trifluoromethylpyridines

Caption: Major synthetic routes to trifluoromethylpyridine derivatives.

II. Physicochemical Properties: The Trifluoromethyl Advantage

The introduction of a trifluoromethyl group profoundly alters the physicochemical properties of the pyridine ring, which in turn dictates the molecule's pharmacokinetic and pharmacodynamic behavior.

Electronic Effects and Basicity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group, primarily through its strong negative inductive effect.[5] This effect significantly reduces the electron density on the pyridine nitrogen, making it a weaker base. Consequently, trifluoromethylpyridines have lower pKa values compared to unsubstituted pyridine (pKa ≈ 5.2). This reduced basicity can be advantageous in drug design, as it can minimize off-target effects and improve cell permeability.

Lipophilicity (logP)

The trifluoromethyl group generally increases the lipophilicity of a molecule, as reflected by a higher logP value. This enhanced lipophilicity can improve a compound's ability to cross biological membranes, which is crucial for reaching its target site.[6] However, the relationship between fluorination and lipophilicity can be complex and is influenced by the overall molecular structure.[7]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. By replacing a metabolically labile group (e.g., a methyl group) with a trifluoromethyl group, a major metabolic pathway can be blocked, leading to a longer drug half-life and improved bioavailability.

Table: Physicochemical Properties of Trifluoromethylpyridine Isomers

| Isomer | Hammett Constant (σ) | pKa |

| 2-Trifluoromethylpyridine | σₚ = 0.55 | 0.60 (Predicted) |

| 3-Trifluoromethylpyridine | σₘ = 0.46 | 2.84 |

| 4-Trifluoromethylpyridine | σₚ = 0.62 | 3.48 |

III. Applications in Agrochemicals and Pharmaceuticals: Targeting with Precision

The unique properties of trifluoromethylpyridine derivatives have led to their successful application in a wide range of commercial agrochemicals and pharmaceuticals.

Agrochemicals: Protecting Global Food Security

Trifluoromethylpyridines are key structural motifs in numerous herbicides, insecticides, and fungicides.[5]

-

Herbicides: Fluazifop-butyl, a post-emergence herbicide, contains a 5-(trifluoromethyl)pyridine moiety and acts by inhibiting acetyl-CoA carboxylase (ACCase) in grasses.[8]

-

Insecticides:

-

Sulfoxaflor: This insecticide targets sap-feeding insects and acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[9] Its unique structure leads to a different mode of action compared to neonicotinoids, making it effective against resistant insect populations.[9][10]

-

Flonicamid: A selective feeding blocker, flonicamid disrupts the chordotonal organs of insects, leading to a cessation of feeding.[3] It has a unique mode of action and is classified in its own IRAC group (29).[3]

-

-

Fungicides and Nematicides:

Diagram: Mechanism of Action of Fluopyram

Caption: Fluopyram inhibits SDH, disrupting the electron transport chain and ATP production.

Pharmaceuticals: Advancing Human Health

The trifluoromethylpyridine scaffold is also present in a number of approved drugs and clinical candidates, where it contributes to improved pharmacokinetic profiles and target engagement.[10][12] The enhanced metabolic stability and tailored lipophilicity offered by the trifluoromethyl group are highly desirable in drug design.[2]

IV. Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy

The biological activity of trifluoromethylpyridine derivatives is highly dependent on the substitution pattern on both the pyridine ring and other parts of the molecule.

For example, in the development of the insecticide sulfoxaflor, extensive SAR studies revealed that the nature of the substituent on the sulfoximine nitrogen significantly impacts insecticidal activity.[12] While small, electron-deficient moieties were initially explored, it was later found that larger heterocyclic substituents were also well-tolerated and, in some cases, led to enhanced efficacy.[12]

Similarly, for a series of 1,3,4-oxadiazole derivatives containing a trifluoromethylpyridine fragment, the insecticidal activity against Plutella xylostella and Helicoverpa armigera was found to be strongly influenced by the substituents on an adjacent benzene ring.[13] Generally, electron-withdrawing groups on the benzene ring enhanced insecticidal activity, while electron-donating groups decreased it.[14]

V. Conclusion: A Future Forged in Fluorine

Trifluoromethylpyridine derivatives have firmly established themselves as a privileged class of compounds in both agrochemical and pharmaceutical research. Their versatile synthesis and the profound impact of the trifluoromethyl group on key physicochemical properties provide a robust platform for the design of highly effective and specific active ingredients. As our understanding of structure-activity relationships continues to deepen and synthetic methodologies become even more sophisticated, we can anticipate the development of a new generation of trifluoromethylpyridine-based molecules with enhanced efficacy, improved safety profiles, and novel modes of action, further solidifying their indispensable role in addressing global challenges in health and agriculture.

VI. References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Flonicamid. Wikipedia. [Link]

-

Sulfoxaflor and the sulfoximine insecticides. CORE. [Link]

-

Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines. PubMed. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Mode of action of fluopyram in plant-parasitic nematodes. OUCI. [Link]

-

The Value of Trifluoromethyl Pyridines in Modern Chemistry. Medium. [Link]

-

Preparation of (trifluoromethyl)pyridines. Google Patents.

-

Fluopyram. Grokipedia. [Link]

-

Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding. PubMed. [Link]

-

Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects. ResearchGate. [Link]

-

The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase - University of Lincoln. [Link]

-

Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Publishing. [Link]

-

The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. News - Development status and characteristics of flonicamid [sentonpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. Flonicamid - Wikipedia [en.wikipedia.org]

- 4. pomais.com [pomais.com]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Mode of action of fluopyram in plant-parasitic nematodes [ouci.dntb.gov.ua]

- 12. Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00161H [pubs.rsc.org]

reactivity and electronic properties of substituted bromopyridines

An In-Depth Technical Guide to the Reactivity and Electronic Properties of Substituted Bromopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted bromopyridines are foundational scaffolds in modern organic synthesis, particularly within medicinal chemistry and materials science.[1][2] Their prevalence stems from the unique electronic nature of the pyridine ring combined with the versatile reactivity of the carbon-bromine bond. The bromine atom serves as a highly effective functional handle for a vast array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1][3] This guide provides a detailed exploration of the interplay between the electronic properties of substituted bromopyridines and their reactivity, offering field-proven insights and practical methodologies for their application.

Core Electronic Properties of the Bromopyridine Scaffold

The reactivity of a substituted bromopyridine is fundamentally governed by the electronic interplay between the pyridine nitrogen, the bromine atom, and any additional substituents.

The Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, resulting in a significant electron-withdrawing inductive effect (-I).[2] This effect polarizes the ring, creating a π-deficient system with reduced electron density, especially at the α (2, 6) and γ (4) positions. This inherent electron deficiency is a primary driver of the reactivity profile of bromopyridines, making the C-Br bond more susceptible to oxidative addition in catalytic cycles and the ring itself prone to nucleophilic attack.[2][3]

The Role of the Bromine Substituent

The bromine atom exerts a dual electronic influence:

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the ring through the sigma bond.

-

Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the π-system of the pyridine ring, donating electron density.

While the inductive effect is generally stronger, the position of the bromine atom dictates the net electronic impact on the reactive C-Br bond and the ring itself.

Positional Isomerism: 2-, 3-, and 4-Bromopyridine

The position of the bromine atom critically influences the molecule's electronic properties and subsequent reactivity.

-

2- and 4-Bromopyridine: In these isomers, the bromine atom is at positions that are electronically depleted by the pyridine nitrogen. This alignment enhances the electrophilicity of the carbon atom attached to the bromine, making it highly susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling reactions.[4][5]

-

3-Bromopyridine: The bromine at the 3-position is less directly influenced by the nitrogen's electron-withdrawing effect. Consequently, 3-bromopyridine is generally less reactive in SNAr reactions compared to its 2- and 4-isomers.[6] However, it remains an excellent substrate for a wide range of cross-coupling reactions.[7]

The following diagram illustrates the relative electron deficiency at the carbon atoms bearing the bromine substituent.

Caption: Relative reactivity of bromopyridine isomers.

Modulating Reactivity with Additional Substituents

The introduction of further substituents onto the bromopyridine ring provides a powerful tool for fine-tuning its electronic properties and reactivity.

-

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) increase the electron density of the ring through a positive resonance effect (+M).[2] This can decrease the rate of SNAr reactions but can facilitate the oxidative addition step in certain cross-coupling reactions by making the C-Br bond more electron-rich.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) further decrease the ring's electron density.[8] This significantly enhances the rate of SNAr reactions and can also impact the efficiency of cross-coupling processes, sometimes requiring more electron-rich ligands to facilitate the catalytic cycle.

Quantitative Electronic Descriptors

The electronic impact of substituents can be quantified through various parameters. The table below summarizes the estimated effects of common substituents on the pKa of the corresponding pyridinium ion.

| Substituent (at C5 of 2-Bromopyridine) | Type | Estimated pKa of Conjugate Acid | Rationale |

| -H | N/A | ~0.7 | Baseline basicity of 2-bromopyridine is very low due to the electron-withdrawing nature of both the nitrogen and bromine.[9] |

| -NH₂ | EDG | ~3.5 - 4.0 | The strong electron-donating amino group increases electron density on the ring and the nitrogen, making it more basic.[2] |

| -CH₃ | EDG | ~1.0 - 1.5 | The weakly donating methyl group slightly increases basicity compared to the unsubstituted parent. |

| -CF₃ | EWG | < 0 | The powerful electron-withdrawing trifluoromethyl group significantly reduces the electron density on the nitrogen, drastically decreasing its basicity.[8] |

Key Synthetic Transformations of Substituted Bromopyridines

The C-Br bond is a versatile anchor for constructing molecular complexity. The following sections detail the most critical reactions for drug development professionals.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern drug discovery, enabling the efficient formation of C-C, C-N, and C-O bonds. The electron-deficient nature of the pyridine ring generally makes bromopyridines excellent substrates for these transformations.[3]

Caption: Generalized catalytic cycle for cross-coupling reactions.

This reaction forms C-C bonds between the bromopyridine and an organoboron species. It is highly valued for its operational simplicity and tolerance of diverse functional groups.

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of phosphine ligands is crucial; electron-rich, bulky ligands often accelerate the rate-limiting reductive elimination step.

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid partner for transmetalation. The choice of base can significantly impact yield, with stronger bases often required for less reactive substrates.

Experimental Protocol: Suzuki-Miyaura Coupling [3]

-

Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted bromopyridine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a base such as potassium phosphate (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

-

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 85 to 100 °C.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

This reaction is a powerful method for forming C-N bonds, crucial for synthesizing a vast number of pharmaceutical compounds.

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the oxidative addition of the C-Br bond and facilitate the reductive elimination of the C-N bond, which is often the rate-determining step.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine nucleophile.

Experimental Protocol: Buchwald-Hartwig Amination [3]

-

Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.

-

Reagents: Add the substituted bromopyridine (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat the mixture with stirring, typically between 80 and 110 °C, for the required duration (often 12-24 hours).

-

Monitoring & Workup: Follow the monitoring and workup procedures similar to the Suzuki-Miyaura coupling.

Formation of Organometallic Intermediates

Bromopyridines can be converted into potent nucleophiles through metal-halogen exchange.

-

Lithiation: Reaction with strong organolithium bases like n-butyllithium (BuLi) at low temperatures (-78 °C) can generate highly reactive lithiopyridine species.[9][10] This method is effective but can be complicated by the potential for the organolithium reagent to add to the pyridine ring as a competing side reaction.

-

Grignard and Zinc Reagents: The formation of pyridyl Grignard reagents can be challenging but is achievable.[11] A more reliable method involves the direct insertion of activated zinc (Rieke zinc) to form organozinc reagents, which are less reactive but more selective in subsequent coupling reactions.[10]

Caption: A typical experimental workflow for a cross-coupling reaction.

Spectroscopic Characterization

Unambiguous characterization of substituted bromopyridines and their products is essential.

-

NMR Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The chemical shifts of the pyridine protons and carbons are highly sensitive to the electronic effects of the substituents, providing valuable information about their placement and the success of a reaction.[12][13]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound. A key diagnostic feature for brominated compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which appear as two peaks of nearly equal intensity separated by 2 m/z units.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as C=N stretches in the pyridine ring and N-H or C=O stretches from substituents or newly installed functional groups.[12][14]

Conclusion